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molecular formula C9H11IO3 B3155813 2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene CAS No. 81245-39-8

2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene

Cat. No. B3155813
M. Wt: 294.09 g/mol
InChI Key: XWBADLLZIBMSMG-UHFFFAOYSA-N
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Patent
US09346790B2

Procedure details

To a solution of 2-iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene (Intermediate 46, 16.2 g, 55.1 mmol) in dichloromethane (100 ml, SCRC) was bubbled HCl (g) for 30 mins. TLC showed that the reaction was completed. The reaction mixture was poured into an aqueous saturated solution of NaHCO3 (200 ml,) and extracted with dichloromethane (3×200 ml, SCRC). The combined organic layers were dried, evaporated and purified by column chromatography on silica gel (EtOAc:PE=1:50) to afford the title compound as a yellow liquid (10.3 g).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([O:8]COC)=[CH:6][CH:5]=[CH:4][C:3]=1[O:12][CH3:13].Cl.C([O-])(O)=O.[Na+]>ClCCl>[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][CH:5]=[CH:6][C:7]=1[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
IC1=C(C=CC=C1OCOC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1OCOC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 ml, SCRC)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (EtOAc:PE=1:50)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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